molecular formula C12H24Cl3N3O2S B6041778 (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride

(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride

Cat. No.: B6041778
M. Wt: 380.8 g/mol
InChI Key: HSEKLJHFTLEKBJ-UHFFFAOYSA-N
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Description

(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with tert-butyl, hydroxy, and methyl groups, as well as a carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials such as aldehydes, ketones, and amines.

    Substitution Reactions: The tert-butyl, hydroxy, and methyl groups are introduced onto the pyridine ring through substitution reactions using reagents like tert-butyl chloride, methyl iodide, and sodium hydroxide.

    Carbamimidothioate Formation: The carbamimidothioate moiety is formed by reacting the pyridine derivative with thiourea and an appropriate activating agent such as phosphorus oxychloride.

    Hydration and Formation of Trihydrochloride: The final compound is obtained by hydrating the intermediate product and treating it with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamimidothioate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Biological Probes: Used as a probe to study biological processes.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents.

    Pharmacology: Studied for its effects on various biological targets.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate
  • (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate
  • (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;trihydrochloride

Uniqueness

(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrates and salts. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS.3ClH.H2O/c1-7-5-8(6-17-11(13)14)9(16)10(15-7)12(2,3)4;;;;/h5,16H,6H2,1-4H3,(H3,13,14);3*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKLJHFTLEKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C(C)(C)C)O)CSC(=N)N.O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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